Fmoc-L-Styrylalanine

Descripción general

Descripción

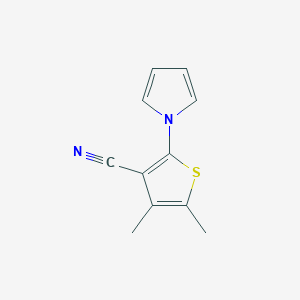

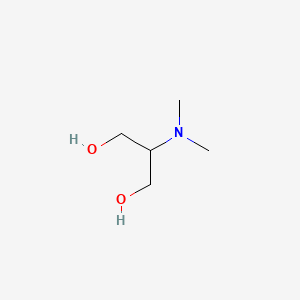

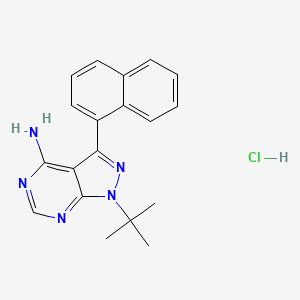

Fmoc-L-Styrylalanine is a derivative of the amino acid phenylalanine with a styryl group attached to the phenyl ring. It is a part of the family of Fmoc-protected amino acids, which are commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) is a temporary protection group for the amino group, which can be removed by mild base treatment during the synthesis process.

Synthesis Analysis

The synthesis of Fmoc-L-Styrylalanine and related compounds typically involves the coupling of activated Fmoc amino acid derivatives with various linkers or other amino acids. For example, the synthesis of N-Fmoc amino acyl-N-sulfanylethylaniline linkers, which are used in native chemical ligation (NCL) for protein synthesis, has been developed without racemization and loss of side-chain protection . This demonstrates the potential for synthesizing Fmoc-L-Styrylalanine through similar methods, ensuring the integrity of the amino acid while attaching the Fmoc group.

Molecular Structure Analysis

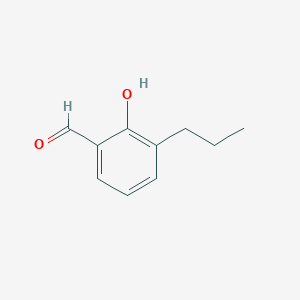

The molecular structure of Fmoc-L-Styrylalanine would include the Fmoc group attached to the nitrogen of the amino acid, with a styryl group attached to the aromatic ring of the phenylalanine. This structure is likely to influence its self-assembly and chemical reactivity, as seen in related compounds like Fmoc-diphenylalanine, which forms fibrils and undergoes apparent pKa shifts due to its self-assembly mechanism .

Chemical Reactions Analysis

Fmoc-L-Styrylalanine, as with other Fmoc-protected amino acids, is involved in peptide bond formation reactions during SPPS. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. The presence of the styryl group may also introduce additional reactivity, such as participation in photochemical reactions or further functionalization of the aromatic ring.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Fmoc-L-Styrylalanine are not detailed in the provided papers, we can infer from the related compound Fmoc-diphenylalanine that the presence of aromatic groups and the Fmoc protection can influence properties such as solubility, self-assembly behavior, and pH-dependent structural changes . The self-assembly of Fmoc-diphenylalanine into fibrils and the observed pKa shifts suggest that Fmoc-L-Styrylalanine may also exhibit unique solubility and pH-dependent properties that could be relevant in the context of peptide synthesis and material science applications.

Aplicaciones Científicas De Investigación

1. Hydrogel Formation

- Summary of Application: Fmoc-functionalized amino acids, including Fmoc-L-Styrylalanine, have been used to construct hydrogels . These hydrogels find a wide range of applications.

- Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is demonstrated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes: The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

2. Solid Phase Peptide Synthesis

- Summary of Application: Fmoc-L-Styrylalanine can be used in solid phase peptide synthesis (SPPS), a method used to produce peptides in larger quantities .

- Methods of Application: In SPPS, the peptide chain is assembled step-by-step in a solid support, which simplifies the purification process and allows for automation . The Fmoc group is used as a temporary protection for the amino group during the synthesis .

- Results or Outcomes: Synthetic peptides produced through SPPS have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .

3. Drug Delivery

- Summary of Application: Fmoc-functionalized amino acids have been used in the development of drug delivery systems . These systems can improve the efficacy and safety of drugs by controlling their release and targeting them to specific sites in the body .

- Methods of Application: The Fmoc group can be attached to a drug molecule, allowing it to be incorporated into a hydrogel . The drug can then be released from the hydrogel in a controlled manner .

- Results or Outcomes: This method has been shown to improve the therapeutic effect of drugs and reduce their side effects .

4. Cell Viability Studies

- Summary of Application: Fmoc-functionalized amino acids can be used to study cell viability . This can provide important information about the effects of drugs, toxins, and other substances on cells .

- Methods of Application: Cells are cultured in a medium containing the Fmoc-functionalized amino acid . The viability of the cells can then be assessed using various techniques .

- Results or Outcomes: These studies can provide valuable insights into the mechanisms of cell death and survival .

5. pH-Controlled Ambidextrous Gelation

- Summary of Application: Fmoc-functionalized L-lysine exhibits pH-controlled ambidextrous gelation, which is significant among the gelators . This means it can form hydrogels at different pH values as well as organogels .

- Methods of Application: The self-assembly of Fmoc-functionalized L-lysine was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes: The advantages of this method include pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

6. Peptide-Based Building Blocks

- Summary of Application: Peptide-based building blocks and their analogues have begun to be studied . Fmoc-functionalized amino acids, including Fmoc-L-Styrylalanine, can be used in this context .

- Methods of Application: Researchers have directed their gaze towards nature since the analysis of biologically relevant structures, elements, and processes can embody a motivating well for inspiration .

- Results or Outcomes: On the evidence that numerous structures are the consequence of natural self-organization of proteinaceous materials .

Safety And Hazards

Propiedades

IUPAC Name |

(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-DDVUFSRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Styrylalanine | |

CAS RN |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)